molecular formula C13H16O3 B11882638 5,7-Dimethoxy-2,3-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 77941-92-5

5,7-Dimethoxy-2,3-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B11882638
CAS No.: 77941-92-5
M. Wt: 220.26 g/mol
InChI Key: FGBFEFJZYZDLSZ-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-2,3-dimethyl-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a five-membered ring containing a ketone group. This particular compound is characterized by the presence of two methoxy groups at positions 5 and 7, and two methyl groups at positions 2 and 3 on the indanone structure.

Preparation Methods

The synthesis of 5,7-Dimethoxy-2,3-dimethyl-2,3-dihydro-1H-inden-1-one can be achieved through various synthetic routes. One common method involves the Michael addition reaction. In this reaction, α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone are reacted with diverse nucleophiles such as piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole under specific conditions . The stability of the synthesized 1-indanone derivatives is crucial for the success of this reaction.

Chemical Reactions Analysis

5,7-Dimethoxy-2,3-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5,7-Dimethoxy-2,3-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-2,3-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, indanone derivatives are known to act as acetylcholine esterase inhibitors, which is beneficial in the treatment of Alzheimer’s disease . The exact molecular targets and pathways can vary depending on the specific application and derivative.

Comparison with Similar Compounds

Similar compounds to 5,7-Dimethoxy-2,3-dimethyl-2,3-dihydro-1H-inden-1-one include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

77941-92-5

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

5,7-dimethoxy-2,3-dimethyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C13H16O3/c1-7-8(2)13(14)12-10(7)5-9(15-3)6-11(12)16-4/h5-8H,1-4H3

InChI Key

FGBFEFJZYZDLSZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)C2=C1C=C(C=C2OC)OC)C

Origin of Product

United States

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